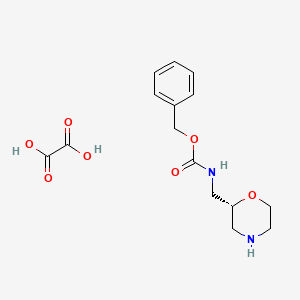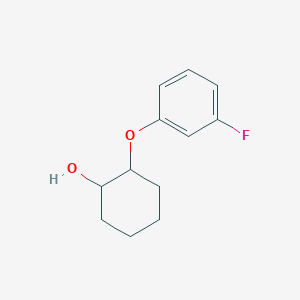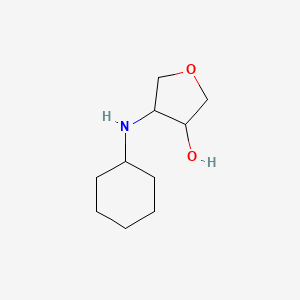![molecular formula C14H23N3O B12272036 N-[1-(2-methoxyethyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12272036.png)
N-[1-(2-methoxyethyl)piperidin-4-yl]-N-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-méthoxyéthyl)pipéridin-4-yl]-N-méthylpyridin-2-amine est un composé synthétique qui appartient à la classe des amines hétérocycliques. Il présente un cycle pipéridine, un cycle pyridine et un groupe méthoxyéthyl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de N-[1-(2-méthoxyéthyl)pipéridin-4-yl]-N-méthylpyridin-2-amine implique généralement les étapes suivantes :
Formation du cycle pipéridine : Le cycle pipéridine peut être synthétisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe méthoxyéthyl : Le groupe méthoxyéthyl peut être introduit par des réactions d’alkylation à l’aide d’agents alkylants appropriés.
Formation du cycle pyridine : Le cycle pyridine peut être synthétisé par diverses méthodes, notamment des réactions de cyclisation impliquant des précurseurs contenant de l’azote.
Réactions de couplage : L’étape finale implique le couplage des cycles pipéridine et pyridine par le biais de liaisons et de conditions réactionnelles appropriées.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela comprend généralement l’utilisation de réacteurs automatisés, un contrôle précis de la température et des techniques de purification telles que la chromatographie.
Types de réactions :
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe méthoxyéthyl, conduisant à la formation d’aldéhydes ou d’acides carboxyliques.
Réduction : Des réactions de réduction peuvent se produire au niveau des atomes d’azote, conduisant potentiellement à la formation d’amines secondaires ou tertiaires.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du cycle pyridine, où divers substituants peuvent être introduits.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants pour les réactions de substitution comprennent les agents halogénants et les nucléophiles.
Principaux produits :
Oxydation : Aldéhydes, acides carboxyliques.
Réduction : Amines secondaires ou tertiaires.
Substitution : Divers dérivés de la pyridine substitués.
4. Applications de la recherche scientifique
N-[1-(2-méthoxyéthyl)pipéridin-4-yl]-N-méthylpyridin-2-amine a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Il est étudié pour ses activités biologiques potentielles, y compris ses interactions avec les enzymes et les récepteurs.
Médecine : Il est étudié pour ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
N-[1-(2-methoxyethyl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de N-[1-(2-méthoxyéthyl)pipéridin-4-yl]-N-méthylpyridin-2-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut moduler l’activité de ces cibles, conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l’application et de la cible spécifiques.
Composés similaires :
- N-(2-Méthoxyéthyl)-1-méthylpipéridin-4-amine
- 2-(1-Méthylpipéridin-4-yl)éthanamine
- N-Méthyl-2-(4-méthylpipéridin-1-yl)éthanamine
Comparaison : N-[1-(2-méthoxyéthyl)pipéridin-4-yl]-N-méthylpyridin-2-amine est unique en raison de sa combinaison spécifique d’un cycle pipéridine, d’un cycle pyridine et d’un groupe méthoxyéthyl. Cette structure confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Comparaison Avec Des Composés Similaires
- N-(2-Methoxyethyl)-1-methylpiperidin-4-amine
- 2-(1-Methylpiperidin-4-yl)ethanamine
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
Comparison: N-[1-(2-methoxyethyl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its specific combination of a piperidine ring, a pyridine ring, and a methoxyethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H23N3O |
|---|---|
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
N-[1-(2-methoxyethyl)piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C14H23N3O/c1-16(14-5-3-4-8-15-14)13-6-9-17(10-7-13)11-12-18-2/h3-5,8,13H,6-7,9-12H2,1-2H3 |
Clé InChI |
CLZGTQVPDUDCIY-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCN(CC1)CCOC)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Propanol,2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]-,(2R)-](/img/structure/B12271975.png)

![N-[2-Bromo-5-fluoro-4-(2,2,2-trifluoro-1-hydroxy-ethyl)-phenyl]-acetamide](/img/structure/B12271985.png)
![3-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12271992.png)
![2-Methyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12271994.png)
![6-phenyl-3-(2-phenylethyl)-5-sulfanyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12272010.png)
![Methyl 2-[({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12272015.png)
![N-ethyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12272021.png)
![1-benzyl-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12272034.png)

![2-tert-butyl-1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12272043.png)
![Tert-butyl1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate](/img/structure/B12272055.png)
![1-(Benzo[b]thiophen-6-yl)piperazine](/img/structure/B12272056.png)
